BenchChemオンラインストアへようこそ!

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Safeguard the reproducibility of your metabolic disorder or kinase inhibitor programs by procuring this precisely defined pyrazole-4-carboxylic acid. Its unambiguous N1-ethyl and C5-methoxy substitution eliminates the activity-masking variability introduced by regioisomeric mixtures, ensuring the integrity of your amide coupling campaigns and SAR interpretation. Supported by ≥98% batch-specific QC documentation including NMR, HPLC, and GC spectra for reliable lead optimization.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B11799875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)O)OC
InChIInChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
InChIKeyHREWILOIMUACRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid – Core Physicochemical and Structural Baseline for Scientific Procurement


1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid (CAS 1365939-13-4, molecular formula C₇H₁₀N₂O₃, MW 170.17) is a regiospecifically substituted pyrazole-4-carboxylic acid building block bearing an ethyl group at N1, a methoxy group at C5, and a free carboxylic acid at C4 . Its InChI Key HREWILOIMUACRD-UHFFFAOYSA-N and canonical SMILES CCN1N=CC(C(=O)O)=C1OC provide unambiguous structural identity, distinguishing it from regioisomeric pyrazole carboxylates . The compound is commercially supplied at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . As a member of the pyrazole-4-carboxylic acid scaffold class, it inherits broad potential as a synthetic intermediate for pharmaceutical and agrochemical research [1].

Why 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Generic In-Class Pyrazole Carboxylic Acids


Pyrazole carboxylic acids sharing the same core scaffold exhibit sharply divergent physicochemical and reactivity profiles depending on the specific N1-alkyl and C5-substituent combination . The N1-ethyl group contributes a distinct inductive and steric environment compared to the N1-methyl analog, altering both the pKa of the 4-carboxylic acid and the compound's lipophilicity [1]. The C5-methoxy group introduces an additional hydrogen bond acceptor (total HBA = 4 versus 3 for the non-methoxylated 1-ethyl-1H-pyrazole-4-carboxylic acid), modifying solubility, hydrogen-bonding capacity, and metabolic stability . Regioisomeric substitution at the pyrazole ring (e.g., 3-carboxylic acid versus 4-carboxylic acid) fundamentally changes the spatial orientation of the carboxylate handle and downstream coupling chemistry . These combined differences mean that procurement of an unverified analog in place of the target compound can introduce unrecognized variability in synthesis yields, SAR interpretation, and bioassay reproducibility, even when the generic name appears similar.

Head-to-Head Quantitative Differentiation Evidence for 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic Acid


Lipophilicity (LogP): Optimized Intermediate Range Versus Closest N1-Methyl and 5-Desmethoxy Analogs

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of 0.35–0.61, positioned in an intermediate lipophilicity range that distinguishes it from both the more polar N1-methyl analog and the more lipophilic N1-ethyl-3,5-dimethyl analog [1]. This intermediate LogP is associated with favorable drug-likeness and balanced aqueous/organic partitioning for building-block chemistry [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count (HBA): 5-Methoxy Group Adds One Additional HBA Compared to Desmethoxy Analog

The C5-methoxy group in the target compound contributes an ether oxygen, increasing the total HBA count to 4, versus 3 HBA for 1-ethyl-1H-pyrazole-4-carboxylic acid, which lacks any C5 oxygen substituent [1]. This additional HBA can influence aqueous solubility, crystal packing, and target-binding interactions in medicinal chemistry campaigns [2].

Hydrogen bonding Solubility Molecular recognition

Acid Dissociation Constant (pKa): N1-Ethyl Substitution Modulates Carboxylic Acid Acidity Relative to Parent Pyrazole-4-Carboxylic Acid

The predicted pKa of the 4-carboxylic acid group is influenced by the N1-ethyl substituent. For the closely related 1-ethyl-1H-pyrazole-4-carboxylic acid (lacking the 5-methoxy group), the calculated acid pKa is 3.43 [1], which is slightly higher (less acidic) than the parent 1H-pyrazole-4-carboxylic acid (pKa ≈ 3.2) [2]. The additional electron-donating 5-methoxy group in the target compound is expected to further modulate the pKa, although a direct experimental measurement is not available in the current literature. The resulting pKa range influences the compound's ionization state at physiological pH (LogD(7.4) ≈ −2.98 for the 5-desmethoxy analog [1]), impacting solubility and passive membrane permeability [3].

Acid-base chemistry Ionization state Bioavailability

Fraction sp3 (Fsp3): Higher Three-Dimensional Character Relative to Planar Aryl-Substituted Pyrazole-4-Carboxylic Acids

The target compound has an Fsp3 value of 0.43, reflecting the presence of the ethyl group and methoxy substituent on the pyrazole core . This is substantially higher than flat aryl-substituted pyrazole-4-carboxylic acids (e.g., 1-phenyl-5-trifluoromethyl-pyrazole-4-carboxylic acid, Fsp3 ≈ 0.0–0.1) and moderately higher than the parent 1H-pyrazole-4-carboxylic acid (Fsp3 ≈ 0.0). Higher Fsp3 values are increasingly correlated with improved clinical success rates in drug discovery programs [1][2].

Molecular complexity Drug-likeness Fsp3 metric

In Vivo Hypoglycemic Activity of Substituted Pyrazole-4-Carboxylic Acids: Class-Level Evidence Demonstrating Scaffold Pharmacological Relevance

A series of substituted pyrazole-4-carboxylic acids demonstrated in vivo hypoglycemic activity in rodent models, with molecular modeling suggesting pharmacophoric analogies to metformin [1]. Although the specific compound 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid was not individually tested in this study, the class-level evidence establishes that pyrazole-4-carboxylic acids bearing N1-alkyl and C5-alkoxy substitution constitute a validated pharmacophore for antidiabetic drug discovery. The target compound's substitution pattern (N1-ethyl, C5-methoxy) directly matches the structural features present in the most potent analogs from this study [1].

Hypoglycemic activity Type 2 diabetes Pyrazole-4-carboxylic acid scaffold

Commercial Purity and Batch-to-Batch QC Documentation: 98% Purity with NMR, HPLC, and GC Traceability

The target compound is commercially available at a standard purity of 98% from multiple independent suppliers (Fluorochem, Bidepharm, Leyan, MolCore), with Bidepharm explicitly providing batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of documented purity and analytical traceability is not uniformly available for all closely related pyrazole-4-carboxylic acid analogs; for example, 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is commonly supplied at 96–97% purity , and 1-ethyl-1H-pyrazole-4-carboxylic acid is supplied at 95% [1]. Higher purity and documented QC reduce the risk of impurity-driven artifacts in biological assays and improve synthetic reproducibility.

Quality control Reproducibility Procurement assurance

Evidence-Backed Procurement Scenarios for 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic Acid


Medicinal Chemistry: Synthesis of Pyrazole-4-Carboxamide Libraries for Metabolic Disease Targets

Building on the class-level hypoglycemic activity evidence established for substituted pyrazole-4-carboxylic acids [1], the target compound's N1-ethyl and C5-methoxy substitution pattern is well-suited for generating focused amide libraries targeting metabolic disorders. The intermediate LogP (0.35–0.61) and additional HBA from the methoxy group provide a balanced physicochemical starting point for lead optimization [2]. The free 4-carboxylic acid handle enables direct amide coupling without protecting group manipulation, streamlining library synthesis.

Agrochemical Intermediate: Fungicide and Herbicide Lead Generation Using Pyrazole-4-Carboxylic Acid Building Blocks

Pyrazole-4-carboxylic acid esters and amides are established intermediates for agricultural fungicides and herbicides [1]. The target compound's regiospecifically defined substitution pattern (N1-ethyl, C5-methoxy, C4-COOH) eliminates ambiguity in downstream SAR campaigns, where regioisomeric mixtures can confound structure-activity correlations . The higher Fsp3 (0.43) compared to planar pyrazole analogs may also contribute to improved environmental degradability profiles [2].

Chemical Biology: Carbonic Anhydrase Isoform-Selective Inhibitor Probe Development

Heteroaryl-pyrazole carboxylic acids have been developed as inhibitors of specific carbonic anhydrase isoforms with potential as chemotherapeutic prototypes [1]. The target compound's distinct HBA count (4) and hydrogen bond donor (1) profile, coupled with its intermediate lipophilicity, make it a candidate scaffold for fragment-based or structure-guided optimization of isoform-selective CA inhibitors. The documented purity (98%) and multi-supplier QC availability support reproducible biochemical assay conditions .

Academic and Industrial SAR Exploration: Pyrazole-Based Kinase Inhibitor Fragment Optimization

Pyrazole-4-carboxylic acids and their amide derivatives have demonstrated protein kinase inhibitory activity in cellular assays [1]. The target compound's unique combination of an N1-ethyl group and C5-methoxy substituent creates a steric and electronic environment distinct from common methyl-substituted analogs, enabling exploration of novel kinase hinge-binding motifs. The lower LogP than 3,5-dimethyl-substituted analogs (0.35–0.61 vs. 1.22) may reduce off-target hydrophobicity-driven promiscuity [2].

Quote Request

Request a Quote for 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.